5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide 5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1192348-73-4
VCID: VC4073225
InChI: InChI=1S/C14H13Cl2N3O3S/c1-23(21,22)12-3-2-9(15)4-8(12)6-19-7-10(16)5-11(13(19)17)14(18)20/h2-5,7,17H,6H2,1H3,(H2,18,20)
SMILES: CS(=O)(=O)C1=C(C=C(C=C1)Cl)CN2C=C(C=C(C2=N)C(=O)N)Cl
Molecular Formula: C14H13Cl2N3O3S
Molecular Weight: 374.2

5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide

CAS No.: 1192348-73-4

Cat. No.: VC4073225

Molecular Formula: C14H13Cl2N3O3S

Molecular Weight: 374.2

* For research use only. Not for human or veterinary use.

5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide - 1192348-73-4

Specification

CAS No. 1192348-73-4
Molecular Formula C14H13Cl2N3O3S
Molecular Weight 374.2
IUPAC Name 5-chloro-1-[(5-chloro-2-methylsulfonylphenyl)methyl]-2-iminopyridine-3-carboxamide
Standard InChI InChI=1S/C14H13Cl2N3O3S/c1-23(21,22)12-3-2-9(15)4-8(12)6-19-7-10(16)5-11(13(19)17)14(18)20/h2-5,7,17H,6H2,1H3,(H2,18,20)
Standard InChI Key CVBJUEIAUOTXLV-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=C(C=C(C=C1)Cl)CN2C=C(C=C(C2=N)C(=O)N)Cl
Canonical SMILES CS(=O)(=O)C1=C(C=C(C=C1)Cl)CN2C=C(C=C(C2=N)C(=O)N)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 5-chloro-1-[(5-chloro-2-methylsulfonylphenyl)methyl]-2-iminopyridine-3-carboxamide, reflects its intricate structure. Its molecular formula, C14H13Cl2N3O3S, corresponds to a molecular weight of 374.2 g/mol for the free base and 410.7 g/mol for the hydrochloride salt (CAS 1192347-42-4). Key structural features include:

  • A dihydropyridine core substituted with chlorine at position 5.

  • A benzyl group at position 1, bearing a methylsulfonyl moiety and a second chlorine substituent.

  • An imino group at position 2 and a carboxamide at position 3.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number (Free Base)1192348-73-4
CAS Number (Hydrochloride)1192347-42-4
Molecular FormulaC14H13Cl2N3O3S (Free Base)
Molecular Weight374.2 g/mol (Free Base)
SMILESCS(=O)(=O)C1=C(C=C(C=C1)Cl)CN2C=C(C=C(C2=N)C(=O)N)Cl
SolubilitySoluble in DMSO, insoluble in water

The hydrochloride salt enhances solubility for in vivo applications, maintaining stability under standard storage conditions (-20°C) .

Synthesis and Optimization

Lead Identification and Structural Modifications

TAK-259 emerged from a scaffold-hopping strategy targeting α1D-AR selectivity. Initial lead compound 9m exhibited high affinity for α1D-AR (Ki = 1.6 nM) but suffered from hERG channel inhibition (IC50 = 1.2 μM) . Structural optimization involved:

  • Chlorination: Introducing chlorine at positions 5 (pyridine) and 5' (benzyl) enhanced receptor binding and metabolic stability.

  • Sulfonylation: The methylsulfonyl group at position 2' of the benzyl ring improved selectivity over α1A- and α1B-AR subtypes.

  • Iminopyridine Core: The imino group at position 2 stabilized the planar conformation, critical for antagonism .

hERG Liability Mitigation

Docking studies and site-directed mutagenesis revealed that replacing the original quinazoline scaffold with iminopyridine reduced hERG binding. The final candidate, 9u (TAK-259), achieved a 10-fold reduction in hERG inhibition (IC50 = 12 μM) while retaining α1D-AR potency (Ki = 2.3 nM) .

Pharmacological Profile

Receptor Selectivity and Mechanism of Action

TAK-259 exhibits >100-fold selectivity for α1D-AR over α1A- and α1B-AR subtypes (Table 2) . This selectivity arises from steric complementarity with the α1D-AR’s hydrophobic binding pocket, as confirmed by X-ray crystallography and molecular dynamics simulations .

Table 2: Receptor Binding Affinities

Receptor SubtypeKi (nM)Selectivity Ratio (vs. α1D-AR)
α1D-AR2.31
α1A-AR450195
α1B-AR520226

In Vitro Efficacy

In functional assays using rat bladder strips, TAK-259 (1 μM) inhibited phenylephrine-induced contractions by 92%, outperforming tamsulosin (78% inhibition at 1 μM) . This efficacy correlated with its ability to block α1D-AR-mediated calcium signaling in transfected HEK293 cells .

Preclinical Studies

Antiurinary Frequency Effects

In rats with bladder outlet obstruction (BOO), intravenous TAK-259 (4.4 µg/kg) reduced non-voiding contractions by 67% during the storage phase, normalizing micturition patterns . Similarly, in a cyclophosphamide-induced cystitis model, oral TAK-259 (10 mg/kg) decreased urinary frequency by 54% without affecting voided volume, confirming target engagement .

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